molecular formula C20H20N6O2 B241440 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B241440
M. Wt: 376.4 g/mol
InChI Key: VAGMGDMHJOMKSU-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as LMT-28, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of hydrazones and has been found to exhibit promising anticancer activity.

Mechanism of Action

The mechanism of action of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade. 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been shown to possess anti-inflammatory and antioxidant properties. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is its potent anticancer activity. This makes it an attractive candidate for further preclinical and clinical studies. However, one of the limitations of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the potential synergistic effects of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone with other anticancer agents. Furthermore, the mechanism of action of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone needs to be further elucidated to fully understand its anticancer activity. Finally, the safety and toxicity profile of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone needs to be thoroughly evaluated in preclinical and clinical studies before it can be considered for human use.
In conclusion, 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a novel compound that has shown promising anticancer activity. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone and its safety profile.

Synthesis Methods

The synthesis of 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been shown to inhibit tumor growth in animal models.

properties

Product Name

4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C20H20N6O2/c1-12(2)28-16-9-8-13(10-17(16)27-3)11-21-25-20-23-19-18(24-26-20)14-6-4-5-7-15(14)22-19/h4-12H,1-3H3,(H2,22,23,25,26)/b21-11+

InChI Key

VAGMGDMHJOMKSU-SRZZPIQSSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)OC

SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)OC

Origin of Product

United States

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